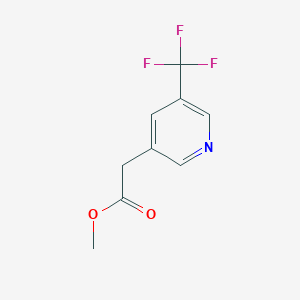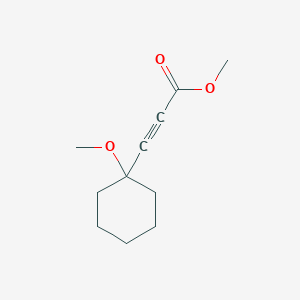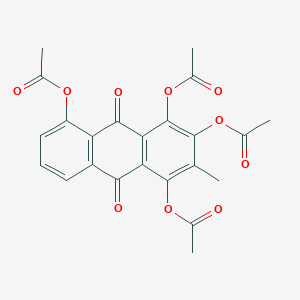
3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple acetoxy groups attached to an anthracene core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate typically involves the acetylation of 3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available anthracene derivatives. The initial steps often include oxidation and methylation reactions to introduce the necessary functional groups, followed by acetylation to obtain the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the acetoxy groups under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Applications De Recherche Scientifique
3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, causing oxidative damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alizarin: 3,4-Dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt.
Helminthosporin: 4,5,8-Trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid.
Carminic Acid: 3,5,8-Trihydroxy-1-methyl-9,10-dioxo-7-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)-9,10-dihydroanthracene-2-carboxylic acid.
Uniqueness
3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate is unique due to its multiple acetoxy groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for synthetic chemistry and industrial applications, distinguishing it from other anthraquinone derivatives.
Propriétés
Numéro CAS |
89701-81-5 |
|---|---|
Formule moléculaire |
C23H18O10 |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
(5,7,8-triacetyloxy-6-methyl-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C23H18O10/c1-9-21(31-11(3)25)17-18(23(33-13(5)27)22(9)32-12(4)26)20(29)16-14(19(17)28)7-6-8-15(16)30-10(2)24/h6-8H,1-5H3 |
Clé InChI |
UEPPOYFGIACBRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C(=C1OC(=O)C)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)
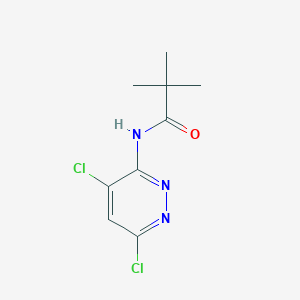
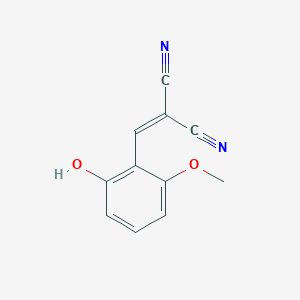
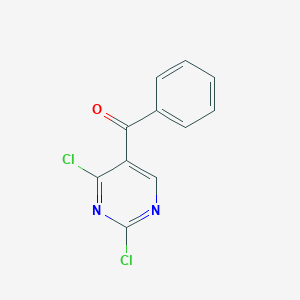

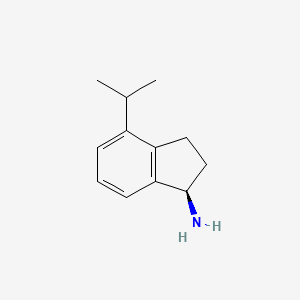
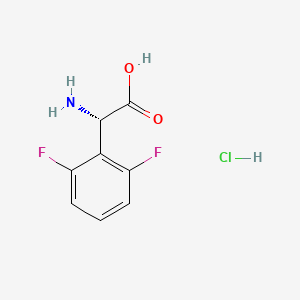

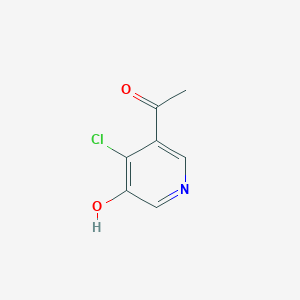
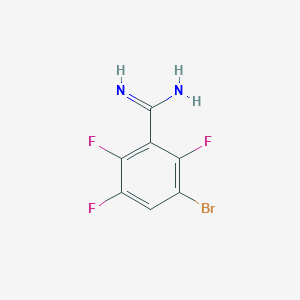
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)
![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
